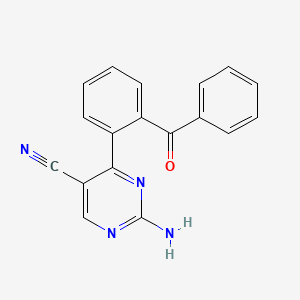![molecular formula C16H26N2 B12917424 N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-55-2](/img/structure/B12917424.png)
N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group and a 4-methylbenzyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reductive amination of pyrrolidine with 4-methylbenzylamine and butylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and reagents are often recycled to minimize waste and environmental impact .
化学反应分析
Types of Reactions
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine N-oxide.
Reduction: Secondary amines with reduced alkyl groups.
Substitution: Various substituted pyrrolidines depending on the reagents used.
科学研究应用
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for neurological disorders.
作用机制
The mechanism of action of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N-Butyl-N-(4-methoxybenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine
Uniqueness
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving the compound’s pharmacokinetic properties .
属性
CAS 编号 |
820984-55-2 |
|---|---|
分子式 |
C16H26N2 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
N-butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-3-4-11-18(16-9-10-17-12-16)13-15-7-5-14(2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
InChI 键 |
GOGYHBNAZGAETG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CC1=CC=C(C=C1)C)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



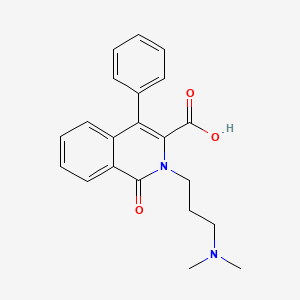

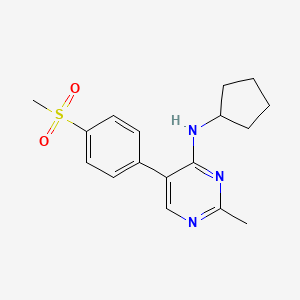
![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
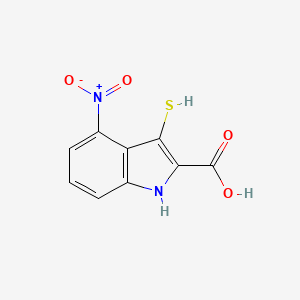
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)


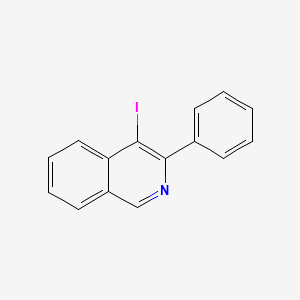
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)

![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
